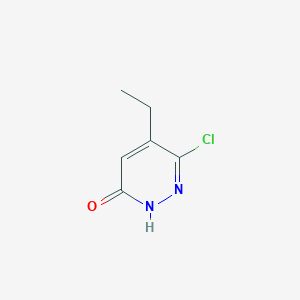

6-chloro-5-ethylpyridazin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-ethyl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-2-4-3-5(10)8-9-6(4)7/h3H,2H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVVUMYUSCAURW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40491711 | |

| Record name | 6-Chloro-5-ethylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40491711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61404-44-2 | |

| Record name | 6-Chloro-5-ethylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40491711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Chloro 5 Ethylpyridazin 3 Ol

Established Synthetic Pathways to the 6-chloro-5-ethylpyridazin-3-ol Scaffold

The construction of the this compound framework can be achieved through several established synthetic methodologies, primarily involving cyclization reactions to form the pyridazinone core, followed by or incorporating halogenation and alkylation steps.

Nucleophilic Substitution Reactions on Pyridazinone Rings

Nucleophilic substitution is a fundamental process in pyridazine (B1198779) chemistry. The pyridazine ring is susceptible to nucleophilic attack, and this reactivity is exploited in the synthesis and functionalization of pyridazinone derivatives. thieme-connect.de In the context of synthesizing this compound, a precursor pyridazinone could undergo nucleophilic substitution to introduce the chloro group. Generally, halogenated pyridazines are more prone to substitution reactions compared to other diazines like pyrimidines and pyrazines. wur.nl The reaction of a pyridazinone with a halogenating agent, such as phosphorus oxybromide, can lead to the formation of the corresponding chloropyridazinone. googleapis.com The reactivity of the pyridazinone ring allows for the displacement of leaving groups by nucleophiles, a key step in building the desired scaffold.

Cyclization Reactions for Pyridazinone Core Construction

The formation of the pyridazinone ring itself is a critical step. A common and effective method involves the cyclization of dicarbonyl compounds with hydrazine (B178648) derivatives. For instance, the reaction of a suitably substituted γ-ketoacid or its ester with hydrazine hydrate (B1144303) is a well-established route to pyridazinones. wu.ac.th In a one-pot synthesis, a substituted acetophenone (B1666503) can react with glyoxylic acid to form an oxobutanoic acid intermediate, which then undergoes intramolecular cyclization upon the addition of hydrazine to yield the pyridazinone derivative. wu.ac.th This approach offers an efficient pathway to the core heterocyclic structure. Another strategy involves the reaction of dichlorodiazadienes with CH-acids like dimethyl malonate, which affords highly functionalized pyridazinone derivatives. researchgate.net

Table 1: Examples of Cyclization Reactions for Pyridazinone Synthesis

| Starting Materials | Reagents | Product Type | Ref |

| Substituted Acetophenone, Glyoxylic Acid | Hydrazine Hydrate | 6-substituted-pyridazin-3(2H)-one | wu.ac.th |

| Dichlorodiazadienes, Dimethyl Malonate | NaH | Functionalized Pyridazinone | researchgate.net |

| Mucohalic Acids, Sulfonyl Hydrazides | p-Toluenesulfonic acid | N-sulfonyl-pyridazin-3(2H)-ones | researchgate.net |

Approaches to Halogenation and Alkylation within Pyridazinone Synthesis

The introduction of the chloro and ethyl groups onto the pyridazinone scaffold can be achieved through various methods. Halogenation is often accomplished using standard halogenating agents. For example, a pyridazinol can be converted to a chloropyridazine using phosphorus oxychloride or a similar reagent. googleapis.com

Alkylation, the introduction of the ethyl group, can be more complex. Direct C-alkylation of a pre-formed pyridazinone ring can be challenging due to potential N-alkylation at the ring nitrogen. thieme-connect.de Therefore, the ethyl group is often incorporated into one of the starting materials prior to the cyclization reaction. For instance, using an ethyl-substituted dicarbonyl compound in the cyclization with hydrazine ensures the presence of the ethyl group at the desired position on the final pyridazinone ring. wu.ac.th In some cases, a directed lithiation followed by alkylation can be employed for the synthesis of substituted pyrrole[3,4-d]pyridazinones, a related class of compounds. researchgate.net

Derivatization and Functionalization Strategies for this compound

Once synthesized, this compound is a versatile building block for creating a wide array of more complex molecules. Its functional groups—the chloro substituent, the ethyl group, and the pyridazinone ring itself—offer multiple sites for further chemical modification.

Regioselective Functionalization of the Pyridazinone System

The functionalization of the pyridazinone system can be directed to specific positions on the ring, a concept known as regioselectivity. The electronic properties of the pyridazine ring, with its two adjacent nitrogen atoms, influence the sites of electrophilic and nucleophilic attack. thieme-connect.de For instance, metalation using reagents like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) can be used to regioselectively deprotonate the pyridazine ring, allowing for the introduction of various electrophiles at specific positions. researchgate.netrsc.org This method has been successfully applied to the functionalization of thio-substituted pyridazines. researchgate.net The inherent reactivity of the pyridazinone ring often allows for sequential nucleophilic aromatic substitution reactions, where the existing substituents direct the position of the incoming nucleophile. nih.gov

Palladium-Catalyzed Coupling Reactions for Advanced Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used in the derivatization of pyridazinones. thieme-connect.deresearchgate.net The chloro group in this compound is an excellent handle for such reactions.

A prominent example is the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. mdpi.com This reaction can be used to introduce alkynyl groups at the 6-position of the pyridazinone ring by reacting this compound with a suitable terminal alkyne. mdpi.com Other palladium-catalyzed reactions, such as the Suzuki, Heck, and C-S coupling reactions, can also be employed to introduce a wide variety of substituents, leading to the synthesis of diverse and highly functionalized pyridazinone derivatives. researchgate.netnih.gov These reactions are often characterized by their high efficiency and tolerance of various functional groups. researchgate.net

Table 2: Palladium-Catalyzed Coupling Reactions for Pyridazinone Derivatization

| Coupling Reaction | Reactants | Catalyst System | Product Type | Ref |

| Sonogashira | 6-chloropyridazinone, Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 6-alkynylpyridazinone | mdpi.com |

| Suzuki | Arylboronic acid, Halopyridazinone | Pd catalyst, Base | Aryl-substituted pyridazinone | researchgate.net |

| C-S Coupling | Thiol, Halopyridazinone | Pd catalyst, Ligand, Base | Thioether-substituted pyridazinone | nih.gov |

Formation of Complex Molecular Systems Incorporating the this compound Moiety

The this compound scaffold serves as a versatile building block for the construction of more elaborate molecular architectures, primarily through nucleophilic substitution of the chlorine atom at the C6 position and reactions involving the C3-hydroxyl group. The electron-deficient nature of the pyridazine ring facilitates the displacement of the C6-chloro substituent by a variety of nucleophiles. thieme-connect.de This reactivity is a cornerstone for integrating the pyridazine core into larger systems.

Research on related 6-chloropyridazine analogs demonstrates the common strategies employed. For instance, the chlorine atom can be displaced by nitrogen, oxygen, or sulfur nucleophiles to form new C-N, C-O, or C-S bonds, respectively. A frequent transformation involves the reaction with amines to generate aminopyridazine derivatives. In one patented example, 3,6-dichloro-4-methyl-pyridazine was reacted with a cyclic secondary amine in the presence of a base like N,N-diisopropylethylamine (DIPEA) at elevated temperatures to yield a complex product via nucleophilic aromatic substitution (SNAr). google.com This type of reaction is directly applicable to this compound for the synthesis of novel derivatives.

Another key transformation is the formation of ether linkages. The hydroxyl group of the pyridazin-3-ol tautomer, or more commonly, the pyridazin-3(2H)-one, can be O-alkylated. However, direct O-alkylation can be competitive with N-alkylation. thieme-connect.de A more reliable method for creating ether linkages is the substitution of the C6-chloro group with an alcohol or a phenol. For example, the related compound 3-chloro-4-[(6-chloro-5-isopropylpyridazin-3-yl)oxy]-5-methylaniline was synthesized, demonstrating the formation of a diaryl ether by reacting a 6-chloropyridazine with a substituted phenol. google.com This highlights a pathway where the this compound moiety can be linked to other aromatic or heterocyclic systems through an ether bridge.

The synthesis of pyridazinones containing an indolyl moiety has been achieved by reacting a chloro-pyridazinone derivative with various amines and sulfa compounds, showcasing the utility of the chloro-substituent as a reactive handle for elaboration. researchgate.net These reactions typically proceed under basic conditions to facilitate the nucleophilic attack on the electron-deficient pyridazine ring. researchgate.net

The table below summarizes representative transformations used to build complex molecules from 6-chloropyridazine precursors, which are analogous to the expected reactivity of this compound.

| Precursor | Reagent | Transformation | Complex Product Moiety | Ref |

| 3,6-Dichloro-4-methyl-pyridazine | tert-Butyl octahydropyrrolo[2,3-c]pyridine-6-carboxylate | Nucleophilic Substitution (C-N bond formation) | 1-(6-Chloro-5-methyl-pyridazin-3-yl)-octahydropyrrolo[2,3-c]pyridine | google.com |

| 6-Chloro-5-isopropylpyridazine derivative | 4-Amino-2-chloro-6-methylphenol | Nucleophilic Substitution (C-O bond formation) | 6-(4-Amino-2-chloro-6-methylphenoxy)-4-isopropyl-2H-pyridazin-3-one | google.com |

| 6-Chloro-4-(2-phenyl-1H-indol-3-yl)pyridazin-3(2H)-one | Aromatic amines / Sulfa drugs | Nucleophilic Substitution (C-N bond formation) | N-Aryl/N-Sulfonamidophenyl-4-(indolyl)pyridazin-3-amine | researchgate.net |

Mechanistic Investigations of Synthetic Transformations Involving this compound and Related Compounds

The synthetic transformations involving this compound are primarily governed by the inherent electronic properties of the 1,2-diazine ring system. thieme-connect.de The two adjacent nitrogen atoms in the pyridazine ring exert a strong electron-withdrawing inductive effect, which significantly reduces the electron density at the ring carbon atoms. This makes the pyridazine nucleus inherently "electron-deficient" and thus susceptible to nucleophilic attack. thieme-connect.de

The principal mechanistic pathway for the modification of the this compound scaffold is nucleophilic aromatic substitution (SNAr). The chlorine atom at the C6 position is activated towards displacement by nucleophiles due to the electron-withdrawing nature of the adjacent ring nitrogen atom (at N1) and the cumulative effect of the second nitrogen (at N2). The SNAr mechanism proceeds via a two-step sequence:

Addition of the Nucleophile: A nucleophile attacks the electron-deficient carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridazine ring, particularly onto the electronegative nitrogen atoms, which stabilizes the complex.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group, yielding the substituted product.

The reactivity of the C3-ol/one tautomer is also of mechanistic interest. Hydroxypyridazines exist in equilibrium with their pyridazinone tautomers. In the case of this compound, it is in equilibrium with 6-chloro-5-ethylpyridazin-3(2H)-one. This tautomerism is crucial as it dictates the site of acylation or alkylation. While O-acylation of the hydroxyl group can be achieved with acylating agents, N-alkylation or N-acylation at the ring nitrogen of the pyridazinone form is often a competing or even favored pathway. thieme-connect.de The choice of reagents and reaction conditions (e.g., solvent, base, nature of the electrophile) can influence the regioselectivity of the reaction. For instance, the use of silver salts of pyridazinones in combination with alkyl halides tends to favor the formation of O-alkylated products. thieme-connect.de

Advanced Spectroscopic and Structural Elucidation Studies of 6 Chloro 5 Ethylpyridazin 3 Ol

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment and connectivity of atoms can be obtained.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR are foundational techniques in structural elucidation. While specific spectral data for 6-chloro-5-ethylpyridazin-3-ol is not widely available in the public domain, the expected resonances can be predicted based on the analysis of similar structures.

For this compound, the ¹H NMR spectrum would be expected to show signals corresponding to the ethyl group—a triplet for the methyl protons and a quartet for the methylene (B1212753) protons—and a singlet for the proton on the pyridazine (B1198779) ring. The chemical shifts of these signals would be influenced by the electron-withdrawing effects of the chlorine atom and the pyridazinone ring system.

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. It would be expected to display six distinct signals, corresponding to the two carbons of the ethyl group and the four carbons of the pyridazine ring. The chemical shifts of the ring carbons would be particularly informative for confirming the substitution pattern.

A related compound, 6-chloro-5-methylpyridazin-3-amine, shows characteristic signals in its ¹³C NMR spectrum that help in understanding the electronic environment of the pyridazine ring. nih.gov Similarly, analysis of 6-chloropyridazin-3-ol provides insight into the tautomeric equilibrium between the -ol and -one forms, a phenomenon that would also be relevant to this compound. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ (ethyl) | ~1.2 | ~15 |

| CH₂ (ethyl) | ~2.6 | ~25 |

| C4-H | ~7.0 | ~130 |

| C3 | - | ~160 |

| C5 | - | ~140 |

| C6 | - | ~150 |

Note: These are predicted values and may vary based on solvent and other experimental conditions.

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the methyl and methylene protons of the ethyl group, confirming their direct connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. sdsu.edu An HSQC spectrum would show a correlation between the methyl protons and the methyl carbon, the methylene protons and the methylene carbon, and the C4-H proton and the C4 carbon of the pyridazine ring.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu HMBC is crucial for piecing together the molecular structure. For instance, correlations would be expected from the methylene protons of the ethyl group to C5 and C4 of the pyridazine ring, and from the C4-H proton to C3, C5, and C6, thereby confirming the substitution pattern on the ring.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. rsc.org For this compound (C₆H₇ClN₂O), the expected monoisotopic mass is approximately 158.0247 g/mol . guidechem.com HRMS analysis would confirm this exact mass, providing strong evidence for the proposed molecular formula.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. This technique provides valuable information about the connectivity of atoms within the molecule. The fragmentation of the molecular ion of this compound would likely involve the loss of small, stable molecules or radicals.

Table 2: Predicted Fragmentation Pattern for this compound in MS/MS

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Plausible Neutral Loss |

|---|---|---|

| 158 | 130 | C₂H₄ (ethene) |

| 158 | 123 | Cl |

| 130 | 102 | CO (carbon monoxide) |

| 130 | 95 | Cl |

Note: The fragmentation pattern can be influenced by the ionization method and collision energy.

Infrared and Ultraviolet-Visible Spectroscopic Investigations of Molecular Vibrations and Electronic Transitions

Infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of a molecule.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present. A broad band in the region of 3400-2500 cm⁻¹ would indicate the O-H stretching of the hydroxyl group, which may also be involved in hydrogen bonding. The C=O stretching vibration of the pyridazinone tautomer would likely appear in the range of 1650-1700 cm⁻¹. chemicalbook.com Vibrations corresponding to C=N and C=C bonds within the pyridazine ring would be observed in the 1600-1450 cm⁻¹ region. Bending vibrations for the C-H bonds of the ethyl group would also be present.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Substituted pyridazines typically exhibit π → π* and n → π* transitions. The UV-Vis spectrum of this compound would likely show absorption maxima corresponding to these transitions, with the exact wavelengths being influenced by the substitution pattern and the solvent used.

Table 3: List of Compounds Mentioned

| Compound Name | Systematic IUPAC Name | Chemical Formula |

|---|---|---|

| This compound | This compound | C₆H₇ClN₂O |

| 6-chloro-5-methylpyridazin-3-amine | 6-chloro-5-methylpyridazin-3-amine | C₅H₆ClN₃ |

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

For this compound, a single-crystal X-ray diffraction study would be the definitive method to confirm its molecular structure. The first step would be to grow suitable, high-quality single crystals of the compound, which can be a challenging and rate-limiting step. google.com Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to monochromatic X-rays. The diffraction data, consisting of the positions and intensities of the diffracted beams, are collected as the crystal is rotated. core.ac.uk

This data is then used to calculate an electron density map of the repeating unit in the crystal (the asymmetric unit). From this map, the positions of the individual atoms can be determined, and a three-dimensional model of the molecule is built. florajournal.com The final refined structure would provide precise measurements of the pyridazinone ring's planarity, the orientation of the ethyl and chloro substituents, and any intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

While specific crystallographic data for this compound is not publicly documented, the table below illustrates the type of information that would be obtained from such an analysis.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Data |

|---|---|

| Chemical Formula | C₆H₇ClN₂O |

| Molecular Weight | 158.59 g/mol guidechem.com |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pna2₁ |

| Unit Cell Dimensions | a = [value] Å, b = [value] Å, c = [value] Å |

| α = [value]°, β = [value]°, γ = [value]° | |

| Volume | [value] ų |

| Z (Molecules/unit cell) | [integer value] |

| Calculated Density | [value] g/cm³ |

| Key Bond Lengths | C-Cl, C-N, N-N, C=O, C-C (ethyl) |

| Key Bond Angles | Angles defining the pyridazinone ring geometry |

| Torsion Angles | Describing the conformation of the ethyl group |

This table is illustrative and does not represent experimentally determined data for this specific compound.

Chromatographic Methodologies for Purity Assessment and Isolation

Chromatographic techniques are essential for determining the purity of a chemical compound and for its isolation from reaction mixtures or impurities. The choice of method depends on the compound's volatility, polarity, and stability.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the most common chromatographic techniques for the analysis of non-volatile organic compounds like pyridazinone derivatives. nih.govacs.org These methods separate components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

For purity assessment of this compound, a reversed-phase HPLC or UPLC method would likely be developed. jpionline.org In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govjpionline.org The compound's purity would be determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all observed peaks. UPLC, which uses smaller stationary phase particles and higher pressures, offers faster analysis times and greater resolution compared to traditional HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. jpionline.orgthieme-connect.com This hyphenated technique is invaluable for both purity assessment and structural confirmation. aps.org As the compound elutes from the LC column, it is introduced into the mass spectrometer, which provides information about its molecular weight. This confirms the identity of the main peak and can help in identifying impurities by their mass-to-charge ratio (m/z). In the case of this compound, LC-MS analysis would be expected to show a prominent ion corresponding to its molecular weight (158.59 g/mol ). guidechem.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile or semi-volatile compounds. florajournal.comphcogj.comnih.gov For a compound like this compound, its suitability for GC-MS would depend on its thermal stability and volatility. If the compound can be vaporized without decomposition, GC-MS can provide excellent separation and detailed mass spectra for identification. The sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column where separation occurs. The separated components then enter the mass spectrometer for detection. The resulting mass spectrum serves as a molecular fingerprint.

The following table summarizes hypothetical conditions that could be used for the chromatographic analysis of this compound, based on methods for similar compounds.

Table 2: Illustrative Chromatographic Conditions for Analysis of this compound

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection |

|---|---|---|---|

| HPLC/UPLC | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Gradient of Water and Acetonitrile (both with 0.1% formic acid) | UV-Vis (Diode Array Detector) |

| LC-MS | Reversed-Phase C18 | Gradient of Water and Acetonitrile (both with 0.1% formic acid) | Electrospray Ionization (ESI), Quadrupole Mass Analyzer |

| GC-MS | Fused silica (B1680970) capillary column (e.g., DB-5MS) | Helium | Electron Ionization (EI), Mass Selective Detector |

This table presents typical, not experimentally verified, parameters for the analysis of a compound with this structure.

Computational Chemistry and Theoretical Investigations on 6 Chloro 5 Ethylpyridazin 3 Ol

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-chloro-5-ethylpyridazin-3-ol. These methods solve the Schrödinger equation for the molecule, yielding information about its electron distribution, energy levels, and geometry. Such calculations are crucial for predicting spectroscopic characteristics and chemical reactivity.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a robust method for investigating the ground state properties of molecular systems. For pyridazinone derivatives, calculations are commonly performed using hybrid functionals like B3LYP combined with basis sets such as 6-31++G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. mdpi.comresearchgate.net These studies begin with the optimization of the molecule's geometry to find its most stable three-dimensional conformation.

Once the geometry is optimized, various electronic properties can be calculated. These include the distribution of electron density, the molecular electrostatic potential (MEP), and thermodynamic parameters. The MEP map is particularly useful as it highlights the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the oxygen and nitrogen atoms of the pyridazinone ring are expected to be electron-rich, while the hydrogen on the hydroxyl group would be electron-poor.

Table 1: Illustrative Ground State Properties from DFT Calculations for a Pyridazinone Derivative

| Property | Illustrative Value | Significance |

| Total Energy | Varies (e.g., in Hartrees) | Represents the total electronic energy of the molecule in its optimized geometry. |

| Dipole Moment | Varies (e.g., in Debye) | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | Varies by region | Identifies electron-rich (negative potential) and electron-poor (positive potential) sites, predicting reactivity. |

Note: The values in this table are illustrative for a representative pyridazinone derivative, as specific DFT data for this compound is not available in the cited literature.

Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability. mdpi.comresearchgate.net

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. researchgate.net For pyridazinone derivatives, FMO analysis helps in understanding their potential biological activity by quantifying their reactivity. nih.gov Global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can be derived from the HOMO and LUMO energies to provide a more detailed picture of the molecule's reactivity profile. nih.govphyschemres.org

Table 2: Illustrative Frontier Molecular Orbital Data for a Pyridazinone Derivative

| Parameter | Formula | Illustrative Value (eV) | Chemical Interpretation |

| EHOMO | - | -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | - | -2.0 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net |

Note: The values in this table are illustrative for a representative pyridazinone derivative, as specific FMO data for this compound is not available in the cited literature.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

To explore the potential of this compound as a biologically active agent, molecular docking and dynamics simulations are employed. These methods predict how the molecule might bind to a specific protein target, providing insights into its mechanism of action at a molecular level.

Analysis of Binding Modes and Interaction Fingerprints

Molecular docking is a computational technique that places a ligand (in this case, this compound) into the binding site of a target protein and evaluates the fit. The process generates various possible binding poses and scores them based on the predicted binding affinity. bohrium.com The analysis of these poses reveals the specific interactions, or "fingerprints," between the ligand and the protein's amino acid residues. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.com

For pyridazinone derivatives, docking studies have been performed against various enzymes, such as those involved in bacterial growth or inflammation. mdpi.commdpi.com In a hypothetical docking of this compound, the hydroxyl and carbonyl groups of the pyridazinone ring would be expected to act as hydrogen bond donors and acceptors, while the ethyl group could form hydrophobic interactions within the binding pocket.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape or conformation. This compound has a rotatable bond associated with its ethyl group, allowing it to adopt various conformations.

Conformational analysis involves systematically exploring the different possible spatial arrangements of the atoms in a molecule and determining their relative energies. This can be done by mapping the potential energy surface (PES) as a function of the torsion angles of the rotatable bonds. tubitak.gov.tr Computational methods, such as semiempirical or DFT calculations, can be used to calculate the energy of each conformation. tubitak.gov.trcapes.gov.br For substituted pyridazine (B1198779) systems, studies have shown that the planarity of the pyridazine ring and the orientation of its substituents are key conformational features. hhu.de Identifying the lowest energy (most stable) conformations is crucial, as these are the ones most likely to be present and interact with biological targets.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR models for pyridazinone derivatives have been instrumental in identifying key molecular descriptors that influence their biological activities, such as antimicrobial, anti-inflammatory, and anticancer effects. mdpi.combohrium.compharmacophorejournal.com These models often reveal that specific electronic, steric, and hydrophobic properties are crucial for a compound's efficacy. For instance, in studies of related heterocyclic compounds, the presence of specific substituents and their positions on the ring have been shown to be critical for biological activity. d-nb.info

QSPR models, on the other hand, can predict various physicochemical properties of this compound. These properties are essential for understanding its behavior in biological systems and for drug development processes. Key predicted properties for compounds in this class often include LogP (lipophilicity), topological polar surface area (TPSA), and molecular weight, which are determinants of a drug's ability to be absorbed and distributed in the body. wu.ac.th

Table 1: Predicted Physicochemical Properties for Pyridazinone Analogs

| Property | Predicted Value Range for Pyridazinone Analogs | Significance in Drug Design |

| LogP | 1.5 - 3.5 | Influences membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | 40 - 70 Ų | Affects drug transport and blood-brain barrier penetration. |

| Molecular Weight | 150 - 250 g/mol | A key factor in Lipinski's rule of five for drug-likeness. |

| Hydrogen Bond Donors | 1 - 2 | Important for receptor binding. |

| Hydrogen Bond Acceptors | 2 - 4 | Important for receptor binding. |

This table presents a generalized range of values based on computational studies of various pyridazinone derivatives, as direct experimental or predictive data for this compound is limited.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Optimization within Computational Drug Design Frameworks

In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and safety profiles. For this compound, while direct experimental data is scarce, ADMET properties can be predicted using various computational models that have been validated on similar chemical structures.

Absorption: The absorption of a drug, typically from the gastrointestinal tract, is a primary determinant of its oral bioavailability. Computational models predict that pyridazinone derivatives generally exhibit good intestinal absorption. wu.ac.th This is often attributed to their favorable lipophilicity and molecular size, which align with established guidelines for drug-likeness, such as Lipinski's rule of five.

Distribution: Following absorption, a drug is distributed throughout the body. The volume of distribution is influenced by factors like plasma protein binding and the ability to cross biological membranes. In silico studies on related pyridazinone derivatives suggest they can form stable complexes with plasma proteins like albumin. mdpi.com The predicted TPSA and LogP values for compounds in this class also indicate a moderate ability to penetrate tissues.

Metabolism: The metabolic fate of a drug is crucial for determining its duration of action and potential for drug-drug interactions. Pyridazinone derivatives are predicted to be metabolized primarily by cytochrome P450 enzymes in the liver. Computational tools can predict the specific isoforms involved and the potential metabolites that may be formed.

Excretion: The route and rate of excretion determine the elimination half-life of a drug. For pyridazinone-based compounds, renal excretion is often a significant pathway.

Toxicity: Early prediction of potential toxicity is vital to avoid late-stage failures in drug development. In silico models can screen for various toxicity endpoints, including cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and hepatotoxicity. Studies on various pyridazinone derivatives have shown them to have a generally safe profile in these predictive models. wu.ac.th

Table 2: Predicted ADMET Profile for this compound based on Analogous Compounds

| ADMET Parameter | Predicted Outcome | Implication |

| Human Intestinal Absorption (HIA) | Good | High potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | May have limited central nervous system effects. |

| CYP450 2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions with substrates of this enzyme. |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Low likelihood of being carcinogenic. |

| Plasma Protein Binding | Moderate to High | Affects the free concentration of the drug available for therapeutic action. |

The predictions in this table are extrapolated from computational studies on structurally related pyridazinone derivatives and serve as an initial assessment in the absence of direct experimental data for this compound.

Optimization of the ADMET profile within a computational drug design framework involves iterative modifications of the lead compound's structure. For this compound, this would entail exploring different substituents on the pyridazinone core to enhance desired properties while minimizing liabilities. For example, modifying the ethyl group could modulate lipophilicity to optimize absorption and distribution, while alterations at other positions could influence metabolic stability and reduce potential off-target effects.

Structure Activity Relationship Sar Studies of 6 Chloro 5 Ethylpyridazin 3 Ol Derivatives

Systematic Modification of the Pyridazinone Core and Peripheral Substituents

Systematic modifications of the pyridazinone core and its peripheral substituents have been extensively explored to develop new therapeutic agents. scholarsresearchlibrary.com The ease of functionalization at various positions of the ring makes it an attractive target for synthetic chemistry. sarpublication.comresearchgate.net Research has shown that even minor alterations to the substituents can lead to significant changes in biological activity.

For instance, studies on 6-substituted-3(2H)-pyridazinone derivatives have revealed that the nature of the group at the 6-position is a critical determinant of activity. The introduction of aryl groups at this position, for example, has been a common strategy in the development of anticonvulsant and antitubercular agents. scielo.br Similarly, modifications at the N2 position of the pyridazinone ring have been shown to influence the pharmacological profile. The attachment of different side chains, such as acetohydrazide groups, can confer potent analgesic and anti-inflammatory properties. sarpublication.com

Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, have proven to be highly effective methods for introducing diverse substituents onto the pyridazinone core, enabling the synthesis of a wide range of derivatives for biological screening. scholarsresearchlibrary.comscispace.com

Table 1: Effect of Systematic Modifications on the Biological Activity of Pyridazinone Derivatives

| Position of Modification | Substituent Type | Resulting Biological Activity | Reference |

|---|---|---|---|

| C6 | Aryl groups (e.g., p-tolyl, p-chlorophenyl) | Anticonvulsant, Antitubercular | scielo.brscielo.br |

| N2 | Acetohydrazide derivatives | Analgesic, Anti-inflammatory | scispace.comsarpublication.com |

| C6 | Phenyl ring | Cardiotonic | sarpublication.com |

| C6 | Quinoline moiety | Anticancer (Cytotoxic) | doi.org |

| N2 | Arylpiperazinylalkyl groups | Antinociceptive | sarpublication.com |

Influence of Halogen Substituents on Biological Potency and Selectivity

Halogen atoms, particularly chlorine and fluorine, play a significant role in modulating the biological potency and selectivity of pyridazinone derivatives. The position and nature of the halogen substituent can profoundly impact the compound's interaction with its biological target.

For example, the presence of a chlorine atom at the C6 position, as seen in the parent compound 6-chloro-5-ethylpyridazin-3-ol, is a common feature in many biologically active pyridazinones. Research into 2-substituted 4,5-dihalo-3(2H)-pyridazinone derivatives has demonstrated that these compounds can possess good analgesic activity. sarpublication.com In other series, the introduction of a 4-chlorophenyl group at the C6 position has been linked to antimicrobial activity. jrespharm.com

Furthermore, in studies of pyrimidine (B1678525) derivatives, which are structurally related to pyridazinones, the synthesis of 4-chloro- and 2,4-dichloro-5-(β-chloroethyl)pyrimidine analogs was a key step in creating compounds with specific biological activities. rsc.org The substitution of a hydrogen atom with a chloro group in the ortho-position of a peripheral benzene (B151609) ring has also been shown to increase the inhibitory activity against certain viral enzymes. mdpi.com Conversely, a review of pyridine (B92270) derivatives noted that the presence of halogen atoms could sometimes lead to lower antiproliferative activity compared to other functional groups. nih.gov This highlights the complex role of halogens, where their effect is highly dependent on the specific molecular scaffold and biological target.

Table 2: Influence of Halogen Substitution on Pyridazinone Derivative Activity

| Compound Series | Position and Type of Halogen | Observed Effect | Reference |

|---|---|---|---|

| 4,5-Dihalo-3(2H)-pyridazinones | Halogen at C4 and C5 | Good analgesic activity | sarpublication.com |

| 6-(4-chlorophenyl)-3(2H)-pyridazinone derivatives | Chlorine on peripheral phenyl ring | Antimicrobial activity | jrespharm.com |

| 5-Ethyluridine derivatives | Chloro substituent in ortho-position of benzene ring | Increased inhibitory activity against herpes simplex virus | mdpi.com |

| Pyridine derivatives | General halogen substituents | Lower antiproliferative activity in some cases | nih.gov |

Impact of Alkyl and Other Aliphatic Side Chains on Biological Activity and Pharmacokinetics

The size, length, and nature of alkyl and other aliphatic side chains attached to the pyridazinone scaffold are critical factors that influence both biological activity and pharmacokinetic properties. nih.gov The ethyl group at the C5 position of this compound is one such example.

Studies on different series of pyridazinone derivatives have demonstrated a clear relationship between the length of aliphatic chains and biological potency. For instance, in a series of pyridazin-3(2H)-one derivatives designed as adrenoceptor ligands, a gradual increase in affinity for the α1-adrenoceptor was observed as the length of a polymethylene chain spacer was increased, reaching a maximum at seven carbon atoms. acs.orgnih.gov This suggests that the chain length is crucial for achieving an optimal orientation within the receptor's binding pocket.

Table 3: Effect of Aliphatic Side Chains on Pyridazinone Activity

| Position of Alkyl Chain | Type/Length of Chain | Effect on Biological Activity | Reference |

|---|---|---|---|

| Spacer between pyridazinone and arylpiperazine moiety | Polymethylene chain (up to 7 carbons) | Gradual increase in affinity for α1-adrenoceptors | acs.orgnih.gov |

| C3 | Hexyl-substituent | Beneficial for Quorum Sensing Inhibition (QSI) activity | researchgate.net |

| General | Varying alkyl moieties | Influences bioavailability and permeability | nih.gov |

Elucidation of Key Pharmacophoric Features for Specific Biological Target Interactions

A pharmacophore is the specific three-dimensional arrangement of functional groups necessary for a molecule to exert a particular biological effect. bibliomed.org Identifying the key pharmacophoric features of pyridazinone derivatives is essential for designing new compounds with enhanced potency and selectivity for specific biological targets. acs.orgresearch-nexus.net

Computational techniques, such as pharmacophore modeling, are widely used to achieve this. pharmacophorejournal.com For example, in the development of pyridazinone derivatives with affinity for α1-adrenoceptors, a pharmacophore model was generated using the CATALYST program. acs.orgnih.gov This model helped to rationalize the relationship between the structural properties of the compounds and their observed biological activity, showing high predictive power. acs.orgnih.gov Similarly, pharmacophore analysis has been applied to pyridazinone derivatives designed as acetylcholinesterase inhibitors, allowing for the creation of a model that could predict IC50 values before synthesis. bibliomed.org

These models typically identify several key features, including:

Hydrogen Bond Donors and Acceptors: The pyridazinone core itself contains a carbonyl group (hydrogen bond acceptor) and an N-H group (hydrogen bond donor), which are often crucial for interaction with biological targets. acs.org

Hydrophobic Groups: Aromatic rings and alkyl side chains often serve as hydrophobic features that can fit into corresponding pockets in a receptor or enzyme active site. bibliomed.org

Spatial Arrangement: The relative 3D orientation of these functional groups is critical for ensuring proper binding and subsequent biological response. bibliomed.org

By understanding these key features, medicinal chemists can rationally design new molecules that fit the pharmacophore model, increasing the likelihood of discovering potent and selective drug candidates. research-nexus.net

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. When a molecule is chiral (non-superimposable on its mirror image), its different stereoisomers (enantiomers or diastereomers) can interact differently with chiral biological targets like enzymes and receptors.

This principle has been demonstrated in the study of pyridazinone derivatives. In an investigation of new tricyclic pyridazinone derivatives as potential STAT3 inhibitors, a promising racemic compound, (±)-2c, was identified. rsc.orgrsc.org To explore the influence of its stereocenter, the enantiomers were separated and tested individually. rsc.orgrsc.org

The biological evaluation revealed a significant difference in activity between the two enantiomers. The (S)-(-)-2c enantiomer was found to be approximately twice as potent as the (R)-(+)-2c enantiomer. rsc.orgrsc.org This finding clearly demonstrates that the specific 3D orientation of the substituents around the chiral center is critical for effective interaction with the STAT3 protein. Such stereochemical investigations are vital, as they can lead to the development of more potent and selective drugs by identifying the most active stereoisomer.

Pharmacological Research and Biological Activity Profiling of 6 Chloro 5 Ethylpyridazin 3 Ol

Investigations into Enzyme Inhibition Mechanisms and Kinetics

A comprehensive review of scientific literature reveals a notable absence of direct research into the pharmacological and biological activity of the specific compound 6-chloro-5-ethylpyridazin-3-ol. As such, there is no published data detailing its mechanisms of enzyme inhibition or kinetic parameters against the enzymes outlined below. However, the pyridazinone scaffold, which forms the core of this molecule, is recognized in medicinal chemistry as a "privileged structure" due to its ability to bind to a wide range of biological targets. mdpi.comscilit.com Therefore, to provide a contextual understanding of the potential activities of this compound, this article will discuss the established inhibitory profiles of structurally related pyridazinone derivatives and analogous heterocyclic systems against the specified enzymes.

c-Met Kinase Inhibition

No specific studies on the c-Met kinase inhibitory activity of this compound have been reported. However, the pyridazin-3-one scaffold has been explored for its potential as a c-Met kinase inhibitor. The c-Met receptor tyrosine kinase is a target in cancer therapy due to its role in tumor development and progression. mdpi.com A study focused on a series of phenyl-substituted pyridazin-3-ones with morpholino-pyrimidines evaluated their c-Met kinase and cell-based inhibitory activity. researchgate.net These efforts aimed to identify potent c-Met inhibitors by modifying the parent morpholino-pyridazinone scaffold, with a particular focus on the phenyl and pyrimidine (B1678525) substituents. researchgate.net This indicates that the pyridazinone core can serve as a foundational structure for the development of c-Met kinase inhibitors, although the specific activity of this compound remains undetermined.

Phosphodiesterase 4 (PDE4) Inhibition

Direct research on the phosphodiesterase 4 (PDE4) inhibitory properties of this compound is not available in the current scientific literature. PDE4 is a key enzyme in the inflammatory process, and its inhibitors are used in the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD). nih.gov The pyridazinone structure is a known scaffold for the development of PDE4 inhibitors. sarpublication.comnih.gov For example, a series of biphenyl (B1667301) pyridazinone derivatives have been developed as inhaled PDE4 inhibitors. nih.gov Through structure-based design, modifications were made to oral PDE4 inhibitors to achieve picomolar enzymatic potencies. nih.gov Additionally, heterocyclic-fused pyridazinones have been identified that inhibit PDE4 and exhibit anti-inflammatory properties. sarpublication.com These findings underscore the potential of the pyridazinone moiety in designing PDE4 inhibitors, though the specific contribution of the 6-chloro and 5-ethyl substitutions of the title compound has not been evaluated.

Anticholinesterase Inhibition Potential

There are no studies specifically investigating the anticholinesterase potential of this compound. However, research on other pyridazine (B1198779) derivatives has shown activity against acetylcholinesterase (AChE), an enzyme targeted in the treatment of Alzheimer's disease. A study on a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives explored their structure-activity relationships as AChE inhibitors. acs.org Key findings from this research indicated that introducing a lipophilic group at the C-5 position of the pyridazine ring was favorable for AChE-inhibitory activity and selectivity over butyrylcholinesterase (BuChE). acs.org The most potent compound in this series, an indenopyridazine derivative, exhibited an IC50 of 10 nM against electric eel AChE. acs.org Another derivative, 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine, showed an IC50 of 21 nM and was 100-fold more selective for human AChE over BuChE compared to the reference drug tacrine. acs.org

| Compound | Target Enzyme | IC50 (nM) | Selectivity (hBuChE/hAChE) |

|---|---|---|---|

| Indenopyridazine derivative (4g) | Electric Eel AChE | 10 | Not Reported |

| 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine (4c) | Human AChE | 21 | 24 |

Farnesyl-Protein Transferase (FPT) Inhibition (Relevance in Related Pyridinyl Systems)

No data is available on the farnesyl-protein transferase (FPT) inhibitory activity of this compound or closely related pyridazinone derivatives. FPT inhibitors represent a therapeutic approach in cancer treatment by preventing the post-translational modification of key signaling proteins like Ras. sarpublication.com The development of FPT inhibitors has included a wide variety of chemical scaffolds, including those based on pyridine (B92270) rings. sarpublication.com However, the relevance of the pyridazinone system in this context has not been established in the available literature.

Cyclooxygenase (COX) Enzyme Inhibition (Relevance in Related Pyrimidine Systems)

There is no direct evidence for the cyclooxygenase (COX) enzyme inhibitory activity of this compound. COX enzymes are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). The pyridazinone scaffold has been investigated for its anti-inflammatory properties, with some derivatives reported to inhibit COX-2. nih.gov For instance, new pyrazole-pyridazine hybrids have been designed and evaluated as selective COX-2 inhibitors. nih.gov In one such study, trimethoxy derivatives were identified as the most active, with higher COX-2 inhibitory action than the reference drug celecoxib. nih.gov These compounds also demonstrated the ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and prostaglandin-E2 (PGE-2) in lipopolysaccharide-stimulated macrophages. nih.gov

| Compound | COX-2 IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| Trimethoxy derivative (5f) | 1.50 | 9.56 |

| Trimethoxy derivative (6f) | 1.15 | 8.31 |

| Celecoxib (Reference) | 2.16 | 2.51 |

Modulation of Receptor Function and Associated Signaling Pathways

The pyridazinone core is a versatile structure that can be modified to interact with various biological targets, including receptors and proteins involved in critical signaling pathways.

Retinoic Acid Receptor-related Orphan Receptor Gamma (RORγ) Modulation

Bcl-xL Protein Inhibition and Pro-apoptotic Activities

The B-cell lymphoma-extra large (Bcl-xL) protein is a key anti-apoptotic member of the Bcl-2 family, which regulates programmed cell death. Inhibition of Bcl-xL can sensitize cancer cells to apoptosis, making it an attractive target for anticancer drug development. nih.govnih.gov Pharmacological inhibitors of Bcl-xL, such as ABT-737, function by occupying the BH3-binding pocket of the protein, thereby promoting apoptosis. nih.gov Although direct evidence of this compound inhibiting Bcl-xL is not documented, the broader class of pyridazinone derivatives has been investigated for anticancer properties, which often involve the induction of apoptosis. nih.gov The structural features of this compound could potentially allow for interactions with the BH3-binding groove of Bcl-xL, a hypothesis that warrants experimental validation.

Broader Spectrum Biological Activity Assessments of this compound Analogues

Analogues of this compound, specifically compounds containing the pyridazinone scaffold, have been extensively studied for a variety of biological activities.

Anticancer and Antitumor Research

The pyridazinone nucleus is a prominent feature in a multitude of compounds investigated for their anticancer and antitumor activities. nih.gov Derivatives of this scaffold have demonstrated efficacy against various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, melanoma, and breast cancer. nih.gov The mechanisms of action are diverse, with some compounds inhibiting kinases like CDK1/cyclin B, which are crucial for cell cycle regulation. nih.gov

For instance, a series of 4-phenoxyquinoline derivatives containing a pyridazinone moiety exhibited significant cytotoxicity against several cancer cell lines, with the most promising compound showing potent inhibition of the c-Met kinase. nih.gov Another study on pyridazinone-based diarylurea derivatives, designed as analogues of sorafenib, identified compounds with significant growth inhibition percentages against melanoma, NSCLC, prostate, and colon cancer. nih.gov These compounds were also found to upregulate pro-apoptotic genes like p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2. nih.gov

Interactive Data Table: Anticancer Activity of Pyridazinone Analogues

| Compound/Analogue | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| 4-Phenoxyquinoline-pyridazinone derivative (15a) | HT-29 (Colon) | IC50 = 0.10 μM | nih.gov |

| 4-Phenoxyquinoline-pyridazinone derivative (15a) | H460 (Lung) | IC50 = 0.13 μM | nih.gov |

| 4-Phenoxyquinoline-pyridazinone derivative (15a) | A549 (Lung) | IC50 = 0.05 μM | nih.gov |

| Pyridazinone-diarylurea derivative (10l) | A549 (Lung) | Induces G0-G1 phase cell cycle arrest | nih.gov |

Neuroprotective and Neurodegenerative Disease Research

Neuroinflammation is a key factor in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease. researchgate.net Pyridazinone derivatives have been explored for their neuroprotective effects. A study on novel pyrrolo[3,4-d]pyridazinone derivatives found that they could mitigate the negative effects of lipopolysaccharide (LPS)-induced neuroinflammation in neuron-like PC12 cells. researchgate.net These compounds, acting as selective cyclooxygenase-2 (COX-2) inhibitors, reduced DNA damage, decreased levels of reactive oxygen species and nitrites, and improved neuronal features like neurite length and outgrowth. researchgate.net

Another class of pyridazine derivatives has been investigated as activators of the Excitatory Amino Acid Transporter 2 (EAAT2), a protein crucial for clearing glutamate (B1630785) from the synaptic cleft. nih.gov Dysregulation of glutamate clearance is implicated in neuropathic pain. One such derivative demonstrated a significant antihypersensitive profile in a rat model of oxaliplatin-induced neuropathic pain. nih.gov

Anti-inflammatory Research

The pyridazinone core is a well-established scaffold for the development of anti-inflammatory agents, with many derivatives exhibiting potent activity and improved gastrointestinal safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). acs.orgnih.gov The anti-inflammatory effects of pyridazinone compounds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. nih.gov

A study of various pyridazinone derivatives demonstrated significant COX-2 inhibitory activity. nih.gov For example, compounds 5a and 5f in one study showed strong COX-2 inhibition with IC50 values of 0.77 and 1.89 μM, respectively. nih.gov These compounds also effectively reduced the production of pro-inflammatory mediators such as TNF-α, IL-6, nitric oxide, and reactive oxygen species in LPS-stimulated macrophages. nih.gov In vivo studies confirmed their strong anti-inflammatory effects in a rat paw edema model, with reduced ulcerogenicity compared to indomethacin. nih.gov

Interactive Data Table: Anti-inflammatory Activity of Pyridazinone Analogues

| Compound/Analogue | Target | IC50 / Effect | Reference |

|---|---|---|---|

| Pyridazinone derivative (5a) | COX-2 | IC50 = 0.77 μM | nih.gov |

| Pyridazinone derivative (5f) | COX-2 | IC50 = 1.89 μM | nih.gov |

| Pyridazinone derivative (5a) | TNF-α reduction | 87% | nih.gov |

| Pyridazinone derivative (5a) | IL-6 reduction | 76% | nih.gov |

| 6‐benzyl‐2‐methylpyridazin‐3(2H)‐one | COX-2 | Selectivity Index: 96 | nih.gov |

Anticonvulsant Activity Research

Information regarding the anticonvulsant properties of this compound is not available in the current body of scientific literature.

Antiviral and Antioxidant Potentials

There are no published studies investigating the antiviral or antioxidant potential of this compound.

Cellular and Molecular Mechanisms of Action for Observed Biological Effects

As there are no documented biological effects for this compound, research into its cellular and molecular mechanisms of action has not been conducted.

Agrochemical Research Applications of 6 Chloro 5 Ethylpyridazin 3 Ol Analogues

Investigation of Pyridazine (B1198779) Derivatives as Potential Pesticides or Insecticides

The investigation into pyridazine derivatives as potential pesticides and insecticides has revealed a broad spectrum of activity against various agricultural pests. benthamdirect.com These compounds function through diverse mechanisms of action, highlighting their versatility.

One notable example of a commercial insecticide from this class is Pyridaben. It is effective against a range of pests including spider mites, rust mites, pear psylla, and whiteflies on various crops like fruit trees, vegetables, and ornamentals. herts.ac.uk Pyridaben acts as a non-systemic insecticide with rapid knockdown and long residual activity by inhibiting the mitochondrial complex I electron transport. herts.ac.uk

Research has also focused on synthesizing novel pyridazine derivatives to identify new insecticidal leads. For instance, a series of trifluoromethyl pyridine (B92270) derivatives incorporating a 1,3,4-oxadiazole (B1194373) moiety demonstrated significant insecticidal activity against Mythimna separata and Plutella xylostella. rsc.org Many of these compounds achieved 100% mortality at a concentration of 500 mg L⁻¹ against these pests. rsc.org

Furthermore, novel N-pyridylpyrazole derivatives containing a thiazole (B1198619) moiety have been designed and synthesized, showing good insecticidal activities against lepidopteran pests such as Plutella xylostella, Spodoptera exigua, and Spodoptera frugiperda. mdpi.com The introduction of amide and ester groups is a strategy employed to enhance the interaction between the molecules and their target receptors, leading to significant bioactivity. mdpi.com

The following table summarizes the insecticidal activity of selected pyridine derivatives against the cowpea aphid (Aphis craccivora).

| Compound | LC50 (mg/L) for Nymphs | LC50 (mg/L) for Adults |

| 1c | 0.127 | 1.121 |

| 1d | 0.098 | 0.593 |

| 1f | 0.080 | 0.498 |

| Acetamiprid (Reference) | 0.045 | 0.267 |

| Data sourced from a study on functionalized pyridine derivatives as potential insecticidal agents. nih.gov |

Structure-Activity Relationships in the Context of Agrochemical Targets

The biological activity of pyridazine derivatives is highly dependent on the nature and position of substituents on the pyridazine ring. Understanding these structure-activity relationships (SARs) is crucial for designing more potent and selective agrochemicals. researchgate.net

For instance, in the development of herbicides targeting the phytoene (B131915) desaturase (PDS) enzyme, the presence of a 6-chloro substituent on the pyridazine ring was found to be a key group for post-emergence herbicidal activity. nih.gov A study on novel pyridazine derivatives designed through scaffold-hopping from the lead compound diflufenican (B1670562) showed that compound B1 (6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide) exhibited excellent herbicidal activity. nih.gov

In the context of insecticides, the substitution pattern on the pyridine ring significantly influences toxicity towards target pests. For a series of pyridine derivatives tested against Aphis craccivora, compounds with specific substitutions demonstrated higher efficacy. nih.gov For example, the replacement of a thiadiazole ring with a pyridazine ring in certain molecules was shown to be an effective modification for inhibiting target enzymes. nih.gov

The table below illustrates the structure-activity relationship of certain pyridine derivatives against the diamondback moth (Plutella xylostella) and the armyworm (Mythimna separata).

| Compound | LC50 (mg L⁻¹) against P. xylostella | LC50 (mg L⁻¹) against M. separata |

| I-01 | 105.7 | 30.8 |

| I-02 | 115.3 | 42.1 |

| I-03 | 127.5 | 48.2 |

| I-04 | 150.3 | 55.7 |

| Data sourced from a study on trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety. rsc.org |

Environmental Fate and Degradation Studies of Pyridazinone-Based Agrochemicals

Abiotic degradation pathways include photolysis (degradation by sunlight) and hydrolysis. researchgate.net Biotic degradation, primarily through microbial activity in soil and water, is a major route for the breakdown of many organic pesticides. researchgate.net Pyridine and its derivatives are known to be degraded by numerous bacteria found in soil. tandfonline.com The rate and pathway of degradation are influenced by the specific substitutions on the pyridine ring. tandfonline.com

For example, the insecticide Pyridaben has a low aqueous solubility and is not expected to leach into groundwater based on its chemical properties. herts.ac.uk It tends not to persist in soil or water systems. herts.ac.uk However, it is highly toxic to most aquatic organisms and honeybees. herts.ac.uk

The environmental fate of a pesticide is influenced by factors such as its sorption to soil particles, which is often related to the soil's organic matter content. battelle.org However, other mechanisms can also contribute to sorption, affecting the chemical's mobility. battelle.org Understanding these processes is essential for developing accurate models to predict the environmental behavior of pyridazinone-based agrochemicals. battelle.org The transformation of parent pesticide compounds can lead to the formation of various transformation products, which also need to be assessed for their environmental risk. whiterose.ac.uk

Patent Landscape Analysis and Intellectual Property Research Pertaining to 6 Chloro 5 Ethylpyridazin 3 Ol

Analysis of Patent Filings and Claims Involving 6-chloro-5-ethylpyridazin-3-ol or Related Pyridazinone Structures

An examination of patent literature shows that while patents may not always claim the exact compound this compound as a final product, it and its close structural relatives frequently appear as key intermediates or building blocks in the synthesis of more complex molecules. The claims in these patents typically cover a broad genus of pyridazinone derivatives and their use in specific applications.

For instance, patent application WO2023088987A1 describes pyridazine (B1198779) derivatives intended for use as inhibitors of the NLRP3 inflammasome. google.com The synthesis process detailed within this patent utilizes a derivative of the target compound, specifically tert-butyl (3A)-3-[(6-chloro-5-ethyl-pyridazin-3-yl)amino]piperidine-1-carboxylate. google.com The claims focus on the final compounds for treating inflammatory conditions such as asthma, COPD, Parkinson's disease, and Alzheimer's disease. google.com

Similarly, European patent EP3294713B1 involves the synthesis of 6-ethylpyridazin-3-ol as a precursor to create 3-bromo-6-ethylpyridazine. googleapis.com This intermediate is then used to develop substituted tetrahydroquinolinone compounds that act as ROR gamma (RORγ) modulators for treating diseases associated with this nuclear receptor. googleapis.com

In the agrochemical domain, U.S. patent US4661486A , issued in 1987, discloses a series of 6-(substituted phenyl)-4,5-dihydro-2H-pyridazin-3-one derivatives with excellent fungicidal activities, particularly for use in paddy fields. google.com.pg Another patent, WO2019065283A1 , claims pyridazinone compounds or their salts for their potent herbicidal performance against undesirable plants. google.com More recently, WO2023072849A1 describes pyridazinone compounds that can be used as insecticides. google.com

These filings highlight a consistent strategy where broad claims on a class of compounds are supported by specific synthesis examples, often involving structures related to this compound.

Table 1: Selected Patent Filings Involving Pyridazinone Structures

| Patent Number | Title | Key Claims/Description | Application Area |

|---|---|---|---|

| WO2023088987A1 | Pyridazine derivatives as inhibitors of nlrp3 | Relates to pyridazine derivatives for treating diseases like asthma, COPD, and Parkinson's by inhibiting NLRP3. google.com | Therapeutic |

| EP3294713B1 | Substituted tetrahydroquinolinone compounds as ROR gamma modulators | Describes compounds useful for treating diseases associated with RORγ modulation, using a pyridazinone precursor. googleapis.com | Therapeutic |

| US12012395B2 | Pyridazinone compounds and uses thereof | Covers pyridazinone compounds for therapeutic use, with a focus on skeletal muscle conditions. google.com | Therapeutic |

| US4661486A | Pyridazinone derivatives and their use as agricultural fungicides | Discloses novel pyridazinone derivatives with excellent fungicidal activity. google.com.pg | Agrochemical |

| WO2019065283A1 | Pyridazinone compound or salt thereof and herbicide containing same | Claims a pyridazinone compound that exhibits excellent herbicidal performance. google.com | Agrochemical |

| WO2023072849A1 | Pesticidally active pyridazinone compounds | Covers pyridazinone compounds and their salts for use as insecticides. google.com | Agrochemical |

Identification of Key Inventors and Assignees in the Field of Pyridazinone Research

The key players in the pyridazinone patent landscape are a mix of large pharmaceutical corporations, specialized biotechnology companies, and agrochemical giants. These entities are actively investing in the research and protection of novel compounds derived from the pyridazinone scaffold.

In the therapeutic space, F. Hoffmann-La Roche AG is a significant assignee, as seen in the WO2023088987A1 patent for NLRP3 inhibitors. google.com Another prominent player is Edgewise Therapeutics, Inc. , which holds patents like US12012395B2 for pyridazinone compounds with therapeutic uses. google.com The inventors listed on this patent include Kevin Hunt, Kevin Koch, Alan Russell, Stephen Schlachter, Paul Winship, and Chris Steele. google.com

In the agrochemical sector, historic patents identify inventors such as Hideo Takeshiba, Takao Kinoto, and Teruomi Jojima, who were involved in the development of pyridazinone-based fungicides. google.com.pg Contemporary patent filings continue to be driven by major agricultural science companies.

The presence of numerous inventors and assignees underscores a competitive environment where intellectual property is crucial for securing market position.

Table 2: Key Inventors and Assignees for Pyridazinone-Related Patents

| Assignee/Applicant | Inventors | Patent Example | Field |

|---|---|---|---|

| F. Hoffmann-La Roche AG | Not explicitly listed in snippet | WO2023088987A1 | Therapeutic |

| Edgewise Therapeutics, Inc. | Kevin Hunt, Kevin Koch, Alan Russell, et al. | US12012395B2 | Therapeutic |

| Madrigal Pharmaceuticals, Inc. | Lianhe Shu, et al. | Not specified, general mention | Therapeutic |

| (Historic) Assignee | Hideo Takeshiba, Takao Kinoto, Teruomi Jojima | US4661486A | Agrochemical |

Trends in Intellectual Property Protection for Therapeutic and Agrochemical Applications of Pyridazinones

The intellectual property trends for pyridazinone compounds show sustained and parallel development in both therapeutic and agrochemical applications. The patenting activity reflects the broader evolution of research and market needs in these sectors.

Therapeutic Applications: The trend in the pharmaceutical industry is to explore pyridazinone derivatives for a wide range of diseases. Early research may have focused on areas like cardiovascular diseases, but recent patents show a shift towards more specific and complex targets. google.com.pgscirp.org This includes kinase inhibitors for inflammation and cancer, modulators for nuclear receptors like RORγ, and inhibitors for complex protein assemblies like the NLRP3 inflammasome. google.comgoogleapis.comscirp.org Patents are increasingly claiming not just the compounds themselves but also their use in treating specific, often difficult-to-manage, conditions such as neurodegenerative diseases and certain types of cancer. google.comscirp.org This indicates a strategy of targeting high-value markets with precisely defined therapeutic agents.

Agrochemical Applications: In agriculture, the intellectual property strategy has consistently focused on creating effective and safe solutions for crop protection. There is a continuous drive to discover new pyridazinone derivatives that can overcome resistance to existing herbicides, fungicides, and insecticides. google.com.pggoogle.comgoogle.com Patent filings in the agrochemical sector have seen a significant global increase, with chemical compounds and fertilizers being a major category. niscpr.res.inresearchgate.net The trend is towards developing compounds with improved efficacy, a broader spectrum of activity, and better environmental profiles. The rise in patent filings from regions like Southeast Asia, particularly China, indicates a geographical shift in innovation and market focus within the agricultural sector. niscpr.res.inresearchgate.net This global competition fuels the need for robust intellectual property protection to safeguard investments in research and development. niscpr.res.in

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| tert-butyl (3A)-3-[(6-chloro-5-ethyl-pyridazin-3-yl)amino]piperidine-1-carboxylate |

| 6-ethylpyridazin-3-ol |

| 3-bromo-6-ethylpyridazine |

Future Research Directions and Unexplored Potential of 6 Chloro 5 Ethylpyridazin 3 Ol

Development of Novel and Sustainable Synthetic Methodologies for Pyridazinone Synthesis

While traditional methods for pyridazinone synthesis exist, future research should prioritize the development of novel, efficient, and environmentally benign synthetic strategies. scholarsresearchlibrary.comscirp.org The principles of green chemistry, such as the use of less hazardous solvents, microwave-assisted synthesis, and grinding techniques, have shown promise in the synthesis of other pyridazinone derivatives and should be adapted for 6-chloro-5-ethylpyridazin-3-ol. kuleuven.bescholarsresearchlibrary.com

Key areas for development include:

One-Pot and Multicomponent Reactions: Designing one-pot syntheses and multicomponent reactions would significantly improve efficiency by reducing the number of purification steps, saving time, and minimizing solvent waste. researchgate.netscirp.orgbohrium.com For instance, a one-pot process starting from readily available ketones and glyoxylic acid has been shown to be effective for other 6-substituted pyridazinones. researchgate.net

Catalytic Approaches: The exploration of novel catalysts, including recyclable heterogeneous catalysts like HY-zeolite, could lead to more sustainable and cost-effective production methods. scirp.org

Biomass-Derived Starting Materials: A truly sustainable approach would involve the use of starting materials derived from biomass. Recently, a "click" reaction was reported for the synthesis of a dihydropyridazinone from biomass-derived levulinic acid, highlighting a potential green route for the pyridazinone core. researchgate.net

| Synthetic Strategy | Advantages |

| One-Pot Synthesis | Increased efficiency, reduced waste, time-saving. researchgate.netbohrium.com |

| Microwave-Assisted Synthesis | Faster reaction times, often higher yields. kuleuven.bescholarsresearchlibrary.com |

| Use of Green Solvents (e.g., PEG-400) | Reduced environmental impact, potential for catalyst recycling. |

| Heterogeneous Catalysis (e.g., HY-zeolite) | Ease of catalyst separation and recycling, promoting sustainability. scirp.org |

| Biomass-Derived Precursors | Reduced reliance on fossil fuels, alignment with green chemistry principles. researchgate.net |

Exploration of New Biological Targets and Therapeutic Areas for this compound and its Derivatives

The pyridazinone nucleus is associated with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and cardiovascular effects. mdpi.comsarpublication.comresearchgate.net While the specific biological profile of this compound remains uncharacterized, its structural features suggest potential for interaction with various biological targets.

Future research should focus on screening this compound and its derivatives against a diverse panel of biological targets. Promising areas for investigation include: